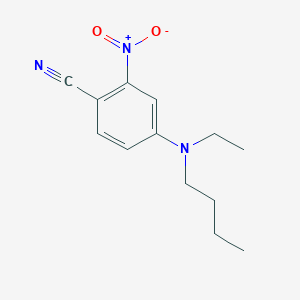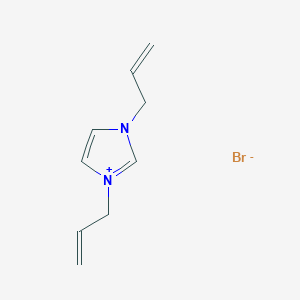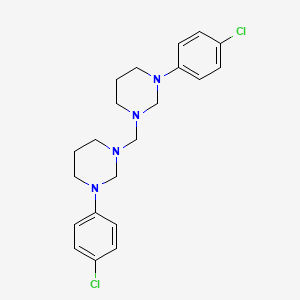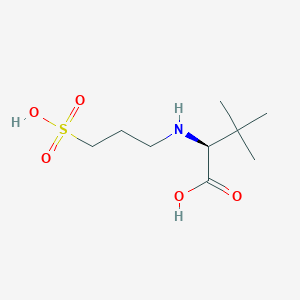![molecular formula C10H7NO3 B12531917 7-[(Hydroxyimino)methyl]-2H-1-benzopyran-2-one CAS No. 675616-73-6](/img/structure/B12531917.png)
7-[(Hydroxyimino)methyl]-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(Hydroxyimino)methyl]-2H-1-benzopyran-2-one is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and have been widely studied for their medicinal properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-[(Hydroxyimino)methyl]-2H-1-benzopyran-2-one typically involves the condensation of salicylaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which then cyclizes to form the desired coumarin derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and green chemistry principles to minimize waste and improve yield .
Análisis De Reacciones Químicas
Types of Reactions: 7-[(Hydroxyimino)methyl]-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.
Aplicaciones Científicas De Investigación
7-[(Hydroxyimino)methyl]-2H-1-benzopyran-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing various coumarin derivatives with potential biological activities.
Biology: Studied for its role in inhibiting enzymes and interacting with biological macromolecules.
Medicine: Investigated for its potential as an anticoagulant, anticancer, and antimicrobial agent.
Industry: Utilized in the development of dyes, optical brighteners, and fluorescent probes.
Mecanismo De Acción
The mechanism of action of 7-[(Hydroxyimino)methyl]-2H-1-benzopyran-2-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft.
DNA Intercalation: It can intercalate into DNA, disrupting the replication process and exhibiting anticancer properties.
Antioxidant Activity: The compound exhibits antioxidant properties by scavenging free radicals and protecting cells from oxidative stress.
Comparación Con Compuestos Similares
- 4-[(Hydroxyimino)methyl]benzoic acid
- 2-[(Hydroxyimino)methyl]imidazole
- 3,4,5-trihydroxy-2-[(hydroxyimino)methyl]benzoic acid
Comparison:
- 4-[(Hydroxyimino)methyl]benzoic acid: Similar in structure but lacks the coumarin backbone, leading to different biological activities.
- 2-[(Hydroxyimino)methyl]imidazole: Contains an imidazole ring instead of a benzopyran, affecting its reactivity and applications.
- 3,4,5-trihydroxy-2-[(hydroxyimino)methyl]benzoic acid: Possesses additional hydroxyl groups, enhancing its antioxidant properties .
7-[(Hydroxyimino)methyl]-2H-1-benzopyran-2-one stands out due to its unique coumarin structure, which imparts a wide range of biological activities and applications in various fields.
Propiedades
Número CAS |
675616-73-6 |
|---|---|
Fórmula molecular |
C10H7NO3 |
Peso molecular |
189.17 g/mol |
Nombre IUPAC |
7-(hydroxyiminomethyl)chromen-2-one |
InChI |
InChI=1S/C10H7NO3/c12-10-4-3-8-2-1-7(6-11-13)5-9(8)14-10/h1-6,13H |
Clave InChI |
DHLZAIWLWKDPJH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CC(=O)O2)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,7-Dimethylidene-6,7-dihydro-1H-cyclopenta[e]azulene](/img/structure/B12531863.png)
![Ethyl [3-(1-nitroethyl)-1,2,4-thiadiazol-5-yl]carbamate](/img/structure/B12531879.png)



![N-[(2,6-Difluorophenyl)methyl]-N'-(5-methylpyridin-2-yl)thiourea](/img/structure/B12531893.png)
![2-[(4-ethylsulfonylphenyl)methyl]-6-phenoxy-1H-benzimidazole](/img/structure/B12531898.png)



![2-[(3-Phenylpropyl)sulfanyl]-1,3-benzothiazole](/img/structure/B12531914.png)
![1-(Diphenylmethyl)-4-{tris[4-(diphenylmethyl)phenyl]methyl}benzene](/img/structure/B12531923.png)
silane](/img/structure/B12531926.png)
![3H-Spiro[1,4-benzodioxine-2,1'-cyclohexane]](/img/structure/B12531931.png)
